molecular formula C12H10Cl2N2O3 B2409030 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide CAS No. 861237-85-6

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2409030
CAS No.: 861237-85-6
M. Wt: 301.12
InChI Key: YEGIDTDZJNADBD-UHFFFAOYSA-N
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Description

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C12H10Cl2N2O3 and a molecular weight of 301.13 g/mol . This compound is known for its unique structure, which includes a furan ring, a carbohydrazide group, and a dichlorophenoxy moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide” is not explicitly mentioned in the search results. A related compound, “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione”, has been studied for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .

Preparation Methods

The synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 2,3-dichlorophenol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Comparison with Similar Compounds

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide can be compared with other similar compounds, such as:

    5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbohydrazide: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    5-[(2,3-Dichlorophenoxy)methyl]thiophene-2-carbohydrazide: This compound contains a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and carbohydrazide groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c13-8-2-1-3-9(11(8)14)18-6-7-4-5-10(19-7)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGIDTDZJNADBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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